2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
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Overview
Description
2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate is a complex organic compound featuring a thiazolidine ring fused with a pyridinium moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-aminorhodanine with pyridine-3-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinium moiety, converting it to a pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridinium moiety and exhibit similar biological activities, such as antimicrobial and antitumor properties.
Thiazolidine derivatives: Compounds with a thiazolidine ring are known for their diverse biological activities, including anti-inflammatory and antidiabetic effects.
Uniqueness
2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a pyridinium moiety and a thiazolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N2O4S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O4S/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4- |
InChI Key |
KFVVUUVZTDLANG-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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